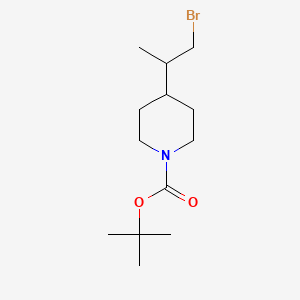

Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. It is characterized by a piperidine ring substituted with a tert-butyl ester group and a bromopropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Properties

Molecular Formula |

C13H24BrNO2 |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H24BrNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

IBRNNJDQWHMMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-bromopropane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding piperidine derivative.

Oxidation: Oxidative conditions can lead to the formation of piperidine N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.

Major Products

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of the corresponding piperidine.

Oxidation: Formation of piperidine N-oxides.

Scientific Research Applications

Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20BrNO3

- Molecular Weight : 306.20 g/mol

- CAS Number : 301221-79-4

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Cholinergic System : It may act as an inhibitor of butyrylcholinesterase (BuChE), which is crucial for neurotransmitter regulation in the central nervous system .

- Anticancer Activity : Similar compounds have shown promising activity against various cancer cell lines, indicating a potential for this compound to exhibit similar properties .

Anticancer Properties

Research indicates that derivatives of piperidine compounds, including those similar to this compound, display significant cytotoxicity against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Human colon adenocarcinoma (HT-29) | 2.76 |

| Compound B | Human ovarian adenocarcinoma (OVXF 899) | 9.27 |

These findings suggest that the compound's structural features may contribute to its efficacy against tumor cells .

Inhibition of Enzymatic Activity

The compound's potential as a BuChE inhibitor has been highlighted in studies addressing neurodegenerative diseases. Inhibitors of BuChE are being explored for their therapeutic potential in conditions like Alzheimer's disease due to their role in modulating acetylcholine levels .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrate that piperidine derivatives can inhibit growth in several human cancer cell lines, indicating a broad spectrum of anticancer activity. For example, one study reported an IC50 value as low as 0.003 µM against specific cancer cell lines, showcasing the potency of structurally related compounds .

- Structural Activity Relationship (SAR) : SAR studies have elucidated how modifications to the piperidine structure can enhance biological activity. For instance, the introduction of bromine at specific positions has been associated with increased inhibitory effects on cancer cell proliferation .

- Pharmacokinetic Studies : Preliminary pharmacokinetics indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics, essential for developing effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.